molecular formula C25H24N2O4 B11647157 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11647157
M. Wt: 416.5 g/mol
InChI Key: OIDZHDPKVKRWNT-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole ring, which is known for its biological activity, and a methoxyphenoxy group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzoxazole intermediate is then subjected to electrophilic substitution reactions to introduce the dimethyl and methylphenyl groups.

    Coupling with Methoxyphenoxy Acetic Acid: The final step involves coupling the substituted benzoxazole with 4-methoxyphenoxy acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The benzoxazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research into these potential activities can lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential biological activities can be explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea

Uniqueness

Compared to similar compounds, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide features a unique combination of functional groups that can influence its chemical reactivity and biological activity. The presence of both the benzoxazole ring and the methoxyphenoxy group provides a distinct profile that can be advantageous in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C25H24N2O4/c1-15-12-16(2)24-22(13-15)27-25(31-24)20-6-5-7-21(17(20)3)26-23(28)14-30-19-10-8-18(29-4)9-11-19/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

OIDZHDPKVKRWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)COC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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